molecular formula C14H20ClNO3 B2560138 Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate CAS No. 235439-54-0

Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate

Cat. No.: B2560138
CAS No.: 235439-54-0
M. Wt: 285.77
InChI Key: HCUWUPQMWXWIKG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(4-chlorophenyl)-1-hydroxypropan-2-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of the corresponding carbonyl compound.

    Reduction: Regeneration of the hydroxy compound.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific enzyme targets and the context of the biological system .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4-fluorophenyl)-1-hydroxypropan-2-ylcarbamate
  • Tert-butyl 3-(4-bromophenyl)-1-hydroxypropan-2-ylcarbamate
  • Tert-butyl 3-(4-methylphenyl)-1-hydroxypropan-2-ylcarbamate

Uniqueness

Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity to enzymes, and overall biological activity .

Biological Activity

Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate, with the molecular formula C14H20ClNO3C_{14}H_{20}ClNO_3 and CAS number 235439-54-0, is a compound of significant interest in biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of tert-butyl carbamate with 3-(4-chlorophenyl)-1-hydroxypropan-2-yl chloride in the presence of a base like triethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbamate group, resulting in a stable product suitable for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. It functions as an enzyme inhibitor by binding to active sites, thus obstructing catalytic activities. This inhibition can manifest in various biological effects, including:

  • Anti-inflammatory effects : By inhibiting enzymes involved in inflammatory pathways.
  • Anticancer properties : Potentially through modulation of cell signaling pathways related to cancer progression .

Anti-inflammatory and Anticancer Properties

Research has indicated that this compound exhibits anti-inflammatory activity by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that this compound can protect astrocytes from apoptosis induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .

In cancer models, the compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways involved often depend on the type of cancer being studied.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound could significantly reduce cell viability loss in astrocytes exposed to amyloid-beta, suggesting protective effects against neurotoxicity .
    • Another investigation highlighted its potential as a biochemical probe for studying enzyme mechanisms, particularly in relation to inflammation and cancer biology.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced oxidative stress markers compared to controls, indicating a protective effect against oxidative damage .

Comparative Analysis

The following table summarizes key findings from various studies on this compound:

Study TypeKey FindingsReference
In VitroInhibition of astrocyte apoptosis by amyloid-beta
In VivoReduced oxidative stress markers in treated animals
MechanisticInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

tert-butyl N-[1-(4-chlorophenyl)-3-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUWUPQMWXWIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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